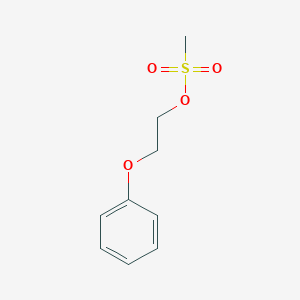

2-Phenoxyethyl methanesulfonate

Description

2-Phenoxyethyl methanesulfonate (CAS: 141482-06-6) is an organic sulfonate ester with the molecular formula C₉H₁₂O₄S and an average molecular weight of 216.251 g/mol . Structurally, it consists of a phenoxyethyl group (a phenyl ring linked via an oxygen atom to a two-carbon chain) esterified with a methanesulfonate group (-SO₃CH₃). This compound is typically synthesized by reacting 2-phenoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine under controlled temperatures (<15°C) to prevent side reactions . Its monoisotopic mass is 216.045630, and it is registered under ChemSpider ID 196979 .

Properties

CAS No. |

141482-06-6 |

|---|---|

Molecular Formula |

C9H12O4S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

2-phenoxyethyl methanesulfonate |

InChI |

InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

CEWGIIZKTNAOIY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

Canonical SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-phenoxyethyl Methanesulfonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-phenoxyethyl methanesulfonate and analogous sulfonate or ester derivatives:

Key Comparative Insights :

Structural Variations and Biological Activity: The position of substituents on aromatic rings significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate exhibits potent activity against MCF-7 cells (11% viability at 500 µg/mL), whereas the 2-hydroxy analog shows weaker effects (52% viability). This disparity arises from the 4-hydroxy derivative’s ability to form inter-H-bonds with DNA, enhancing its bioactivity .

Functional Group Effects: Hydrophilicity vs. Lipophilicity: The hydroxyethoxy chain in 2-(2-hydroxyethoxy)ethyl methanesulfonate increases hydrophilicity compared to the aromatic phenoxy group in 2-phenoxyethyl methanesulfonate. This difference could influence solubility and membrane permeability in biological systems . Leaving Group Capacity: Methanesulfonate esters (mesylates) are stronger leaving groups than benzoate esters, making 2-phenoxyethyl methanesulfonate more reactive in nucleophilic substitution reactions compared to its benzoate counterparts .

Synthesis and Stability: Methanesulfonate esters like 2-phenoxyethyl methanesulfonate are typically synthesized via alcohol mesylation (e.g., reacting 2-phenoxyethanol with methanesulfonyl chloride) under mild conditions . Solvolysis Stability: Methanesulfonates with equatorial substituents (e.g., trans-4-cyano-1-decalyl methanesulfonate) exhibit slower solvolysis rates compared to toluenesulfonates, suggesting that 2-phenoxyethyl methanesulfonate may have moderate stability in polar solvents .

Toxicity and Handling: While 2-phenoxyethyl methanesulfonate’s specific toxicity data are unavailable, structurally related methanesulfonates (e.g., lead methanesulfonate) are highly corrosive and toxic, necessitating stringent safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.